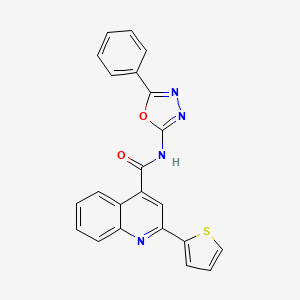

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at position 2 and a carboxamide group at position 2. The carboxamide is further functionalized with a 5-phenyl-1,3,4-oxadiazole ring, a five-membered heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in medicinal chemistry . Its synthesis likely involves coupling reactions between quinoline-4-carboxylic acid derivatives and 5-phenyl-1,3,4-oxadiazol-2-amine, as seen in analogous syntheses (e.g., PyBOP-mediated amidation in ) .

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2S/c27-20(24-22-26-25-21(28-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-29-19)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRWOPHBDJBIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Coupling with quinoline: The oxadiazole derivative can be coupled with a quinoline carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the thiophene ring: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

- **

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core linked to an oxadiazole moiety and a thiophene ring. This unique structure contributes to its diverse biological activities. The presence of the oxadiazole ring is particularly significant as it has been associated with various pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. For instance:

- Mechanism of Action : Compounds like this compound have shown to induce apoptosis in cancer cells by activating p53 pathways and caspase cascades. In MCF-7 breast cancer cells, increased p53 expression and caspase-3 activation were observed, leading to cell death .

- Efficacy in Cell Lines : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .

- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole and quinoline components have been shown to enhance anticancer activity. For example, substituents on the phenyl group can significantly impact potency and selectivity against different cancer types .

Antiviral Activity

The compound also exhibits antiviral properties:

- Targeting Viral Enzymes : Research indicates that derivatives of oxadiazoles can inhibit viral enzymes such as RNA-dependent RNA polymerase, which is crucial for viral replication in pathogens like the dengue virus .

- Inhibition Studies : In specific studies, compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline have shown effectiveness against various strains of viruses by disrupting their life cycles .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with oxadiazole derivatives led to a significant reduction in cell viability, with IC50 values around 0.65 µM for some derivatives .

- Antiviral Efficacy : Another study evaluated the antiviral effects against dengue virus and reported that specific oxadiazole derivatives reduced viral load significantly in treated cell lines .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Induction of apoptosis via p53 and caspase activation |

| Anticancer | PANC-1 | 2.41 | Cell cycle arrest at G0-G1 phase |

| Antiviral | Dengue Virus | Not specified | Inhibition of RNA-dependent RNA polymerase |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is with a molecular weight of approximately 285.32 g/mol. The compound features a quinoline backbone fused with oxadiazole and thiophene moieties, which are known for their biological activities.

Case Studies

A notable case involved the synthesis of quinoline-oxadiazole hybrids that effectively inhibited the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The most promising candidates achieved IC50 values of 0.14 μM and 0.18 μM for EGFR inhibition, showcasing their potential as dual-action agents against both cancer proliferation and microbial infections .

Inhibition of Microbial Pathogens

The compound's structure allows it to act as an antimicrobial agent by targeting bacterial DNA gyrase, a vital enzyme for bacterial replication. In vitro studies have shown that certain derivatives exhibit significant antimicrobial activity against various strains, suggesting that compounds like N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline can be developed into effective antibiotics .

Research Findings

In a study focusing on the synthesis of quinoline derivatives as antimicrobial agents, several compounds were evaluated for their minimum inhibitory concentrations (MICs). The results indicated that these derivatives could serve as effective treatments against resistant bacterial strains .

Synthesis Approaches

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline involves multi-step reactions starting from readily available precursors. Typical methods include:

- Formation of Oxadiazole : The initial step often involves the cyclization of phenyl hydrazine with carboxylic acid derivatives.

- Quinoline Synthesis : Subsequent steps involve the introduction of quinoline moieties through condensation reactions.

- Final Amide Formation : The final product is obtained via amide coupling reactions with thiophene-containing compounds.

These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinoline-carboxamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Thiadiazole vs. Oxadiazole Moieties

- Compound 5 (): 2-oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide Structural difference: Replaces oxadiazole with thiadiazole (S instead of O). Synthesis: Yield of 59% using PyBOP/NMM in DMF, lower than some oxadiazole derivatives (e.g., 88% yield for compound 6d in ) . Reactivity: Thiadiazole’s higher electron-deficient nature may alter binding affinities compared to oxadiazole.

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Properties: XLogP3 = 4.4, molecular weight 386.5 g/mol.

Analogues with Varying Aromatic Substituents

Compound 6d (): N-(4-nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide

- N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (): Modification: Fluorophenyl group improves metabolic stability via reduced CYP450 metabolism. Comparison: The target compound’s unsubstituted phenyl may prioritize synthetic simplicity over tailored pharmacokinetics .

Bis-Heterocyclic Conjugates

- Methylthio-linked pyrimidinyl bis-1,3,4-oxadiazoles (): Synthesized via S-alkylation under ultrasound irradiation. Yield: 43–91%, demonstrating efficient conjugation strategies. Comparison: The target compound’s single oxadiazole-quinoline system may prioritize simplicity over multi-target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.